

3-Bromo-2-fluorophenylboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylboronic acid

Cat. No.: B1284245

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorophenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique trifunctionalized phenyl ring, featuring bromo, fluoro, and boronic acid moieties, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, applications, and a representative experimental protocol for its use in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Core Data and Properties

The fundamental physicochemical properties of **3-Bromo-2-fluorophenylboronic acid** are summarized in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₅ BBrFO ₂	[1][2]
Molecular Weight	218.82 g/mol	[1][2]
CAS Number	352535-97-8	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	227 °C (lit.)	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	Room Temperature, under inert atmosphere	[1][2]

Synthetic Utility and Applications

3-Bromo-2-fluorophenylboronic acid is particularly valued as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents and advanced materials.[1] The presence of the bromine and boronic acid groups on the same molecule allows for sequential, site-selective coupling reactions, enabling the synthesis of complex biaryl and poly-aryl structures. The fluorine atom can modulate the electronic properties of the molecule and often enhances the biological activity and pharmacokinetic properties of the final product.[3]

Key application areas include:

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting cancer.[1]
- **Organic Synthesis:** Widely employed in Suzuki-Miyaura coupling reactions to create complex organic molecules.[1]
- **Materials Science:** Used in the development of advanced materials such as polymers and nanomaterials.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, such as **3-Bromo-2-fluorophenylboronic acid**. This protocol is based on established methodologies for such reactions.^{[4][5]} Optimization may be required for specific substrates.

Materials:

- Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
- **3-Bromo-2-fluorophenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent (e.g., a mixture of toluene and water)
- Round-bottomed flask or Schlenk tube
- Magnetic stirrer and heating mantle/oil bath
- Inert gas supply (Argon or Nitrogen)

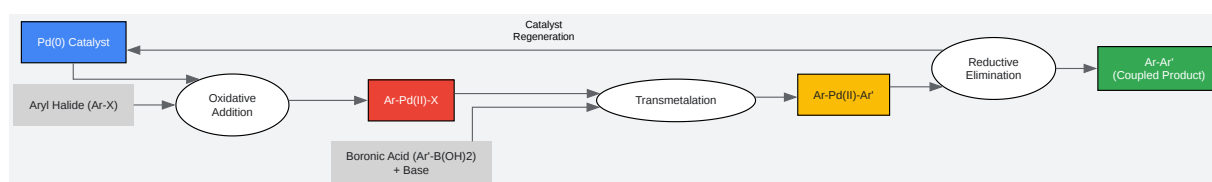
Procedure:

- **Reaction Setup:** To a round-bottomed flask or Schlenk tube, add the aryl halide (1.0 mmol), **3-Bromo-2-fluorophenylboronic acid** (1.2 mmol), the palladium catalyst (0.5 mol%), and the base (2.0 mmol).
- **Inert Atmosphere:** Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction flask via syringe.

- **Reaction Execution:** Heat the reaction mixture to a specified temperature (e.g., 85-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
- **Extraction:** Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.

Reaction Pathway Visualization

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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